molecular formula C11H16N6O4 B1277466 2-Amino-2'-O-methyladenosine CAS No. 80791-87-3

2-Amino-2'-O-methyladenosine

Cat. No. B1277466
CAS RN: 80791-87-3
M. Wt: 296.28 g/mol
InChI Key: JLWUWXCKSOIFPS-KQYNXXCUSA-N
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Description

2-Amino-2'-O-methyladenosine is a modified nucleoside that is derived from adenosine, a fundamental building block of RNA. The modification involves the addition of a methyl group to the 2' hydroxyl position of the ribose sugar in adenosine. This modification can potentially alter the nucleoside's properties, such as its stability and its interaction with proteins and other nucleic acids.

Synthesis Analysis

The synthesis of 2'-O-methylated nucleosides, such as 2'-O-methylguanosine, can be achieved from 2-aminoadenosine using diazomethane and stannous chloride as a catalyst . The process involves a selective alkylation at the 2'-OH position of 2-aminoadenosine, which is then followed by enzymatic conversion to the desired 2'-O-methylguanosine. This method provides a high yield and eliminates the need for protected ribonucleosides, representing a significant improvement over previous synthetic approaches .

Molecular Structure Analysis

The molecular structure of 2-Amino-2'-O-methyladenosine would include the adenosine base structure with an amino group at the 2 position of the purine ring and a methyl group attached to the 2' position of the ribose sugar. The presence of these groups can influence the molecule's conformation and its ability to form hydrogen bonds, which are crucial for its interaction with other biomolecules.

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving 2-Amino-2'-O-methyladenosine, the synthesis process for related compounds suggests that the molecule could undergo further chemical modifications. For instance, 2'-O-methyladenosine derivatives can be coupled with amino acids to form aminoacyl nucleosides, which are related to charged tRNA termini . These reactions typically involve the use of protecting groups and coupling reagents, and the products can be deprotected to yield the final modified nucleosides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-2'-O-methyladenosine would be influenced by the methyl and amino groups present in the molecule. The methylation at the 2' position could increase the hydrophobicity of the nucleoside and enhance its resistance to enzymatic degradation. The amino group could contribute to the molecule's ability to participate in additional chemical reactions, such as the formation of hydrogen bonds or conjugation with other molecules. The solubility and stability of the compound would be key properties to consider, especially in the context of its potential applications in biological systems or as a pharmaceutical agent.

Scientific Research Applications

Summary of the Application

Methyladenosine modifications, including 2’-O-methyladenosine, play a crucial role in cancer research . These modifications can modulate the metabolism of RNAs in eukaryotic cells . Dynamic changes of these modifications can regulate cancer progression by interfering with the splicing, localization, translation, and stability of mRNAs .

Methods of Application

The methods of application involve observing the dynamic changes of methyladenosine modifications induced by abnormal methyltransferase, demethylases, and readers .

Results or Outcomes

The results have shown that methyladenosine modifications exert regulatory effects on noncoding RNAs in cancer progression . These findings offer possibilities for cancer therapy .

RNA Conformational States

Summary of the Application

2’-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states . This modification plays important biological roles through mechanisms that are not entirely understood .

Methods of Application

The methods of application involve using NMR and the HIV-1 transactivation response (TAR) element as a model system . The study showed that 2’-O-Methylation preferentially stabilizes alternative secondary structures in which the modified nucleotides are paired .

Results or Outcomes

The results have shown that 2’-O-Methylation increases both the abundance and lifetime of low-populated short-lived excited states by up to 10-fold . The extent of stabilization increased with the number of modifications and was also dependent on Mg 2+ .

RNA Stability

Summary of the Application

2’-O-methyladenosine modifications can enhance the stability of RNA . This is particularly important in the context of RNA interference (RNAi), where the stability of small interfering RNAs (siRNAs) can be increased by 2’-O-methylation .

Methods of Application

The methods of application involve the use of 2’-O-methyladenosine modified siRNAs in RNAi experiments .

Results or Outcomes

The results have shown that 2’-O-methyladenosine modifications can significantly increase the stability and efficacy of siRNAs, thereby enhancing the RNAi effect .

Viral Replication

Summary of the Application

2’-O-methyladenosine modifications are involved in viral replication . Many viruses, including SARS-CoV-2, have been found to contain 2’-O-methyladenosine modifications in their RNA .

Methods of Application

The methods of application involve studying the role of 2’-O-methyladenosine modifications in viral RNA .

Results or Outcomes

The results have shown that 2’-O-methyladenosine modifications can enhance viral replication and evasion of the host immune response .

RNA Interference

Summary of the Application

2’-O-methyladenosine modifications can enhance the stability of small interfering RNAs (siRNAs) in RNA interference (RNAi) experiments .

Methods of Application

The methods of application involve the use of 2’-O-methyladenosine modified siRNAs in RNAi experiments .

Results or Outcomes

The results have shown that 2’-O-methyladenosine modifications can significantly increase the stability and efficacy of siRNAs, thereby enhancing the RNAi effect .

Viral Replication

Summary of the Application

2’-O-methyladenosine modifications are involved in viral replication . Many viruses, including SARS-CoV-2, have been found to contain 2’-O-methyladenosine modifications in their RNA .

Methods of Application

The methods of application involve studying the role of 2’-O-methyladenosine modifications in viral RNA .

Results or Outcomes

The results have shown that 2’-O-methyladenosine modifications can enhance viral replication and evasion of the host immune response .

properties

IUPAC Name

(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O4/c1-20-7-6(19)4(2-18)21-10(7)17-3-14-5-8(12)15-11(13)16-9(5)17/h3-4,6-7,10,18-19H,2H2,1H3,(H4,12,13,15,16)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWUWXCKSOIFPS-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432592
Record name 2-Amino-2'-O-methyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2'-O-methyladenosine

CAS RN

80791-87-3
Record name 2-Amino-2'-O-methyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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